

# Application Notes and Protocols: AMG-151 in Glucose Uptake Assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | AMG-151  |
| Cat. No.:      | B1665974 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AMG-151** is a potent and selective allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.<sup>[1][2][3]</sup> Glucokinase acts as a glucose sensor in hepatocytes and pancreatic  $\beta$ -cells, regulating glucose homeostasis.<sup>[4][5][6]</sup> In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis and glycogen synthesis.<sup>[4][7]</sup> By enhancing the activity of glucokinase, **AMG-151** increases the affinity of the enzyme for glucose, leading to a subsequent increase in glucose uptake and metabolism in hepatic cells.<sup>[4]</sup> These application notes provide a detailed protocol for evaluating the effect of **AMG-151** on glucose uptake in a relevant in vitro cell model.

## Mechanism of Action of AMG-151

**AMG-151** binds to an allosteric site on the glucokinase enzyme, inducing a conformational change that increases its affinity for glucose.<sup>[4]</sup> This enhanced affinity means that glucokinase can be activated at lower glucose concentrations than would normally be required. The resulting increase in glucose-6-phosphate production within the cell creates a concentration gradient that drives further glucose uptake from the extracellular environment. In the context of type 2 diabetes, this mechanism can help to lower blood glucose levels by promoting its clearance into the liver.<sup>[1]</sup>

# Signaling Pathway of Glucokinase Activation



[Click to download full resolution via product page](#)

Caption: **AMG-151** allosterically activates glucokinase, enhancing glucose phosphorylation.

## Quantitative Data Summary

The following tables represent hypothetical data from a glucose uptake assay in HepG2 cells treated with varying concentrations of **AMG-151**.

Table 1: Dose-Response of **AMG-151** on Glucose Uptake

| AMG-151 Concentration (µM) | Mean Fluorescence Intensity (MFI) | Standard Deviation | % Increase in Glucose Uptake (Normalized to Vehicle) |
|----------------------------|-----------------------------------|--------------------|------------------------------------------------------|
| 0 (Vehicle)                | 5000                              | 250                | 0%                                                   |
| 0.1                        | 6500                              | 300                | 30%                                                  |
| 1                          | 9000                              | 450                | 80%                                                  |
| 10                         | 12500                             | 600                | 150%                                                 |
| 100                        | 13000                             | 650                | 160%                                                 |

Table 2: EC50 Calculation for **AMG-151**

| Parameter                 | Value |
|---------------------------|-------|
| EC50 ( $\mu$ M)           | ~0.5  |
| Max Response (% Increase) | 160%  |

## Experimental Protocols

### 2-NBDG Glucose Uptake Assay in HepG2 Cells

This protocol describes a non-radioactive method for measuring glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

#### Materials:

- HepG2 cells
- Dulbecco's Modified Eagle Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS)
- Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
- 2-NBDG (10 mM stock solution)
- **AMG-151**
- DMSO (vehicle control)
- 96-well black, clear-bottom microplate
- Fluorescence microplate reader (Excitation/Emission: ~465/540 nm)

**Procedure:****• Cell Culture:**

- Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Seed 2 x 10<sup>4</sup> cells per well in a 96-well black, clear-bottom plate and allow them to adhere and grow to 80-90% confluence.

**• Serum Starvation:**

- Aspirate the culture medium and wash the cells twice with warm PBS.
- Incubate the cells in serum-free DMEM for 12-18 hours.

**• AMG-151 Treatment:**

- Prepare serial dilutions of **AMG-151** in KRPH buffer. A vehicle control (DMSO) should also be prepared.
- Aspirate the serum-free medium and wash the cells once with KRPH buffer.
- Add 100 µL of the **AMG-151** dilutions or vehicle control to the respective wells and incubate for 1 hour at 37°C.

**• Glucose Uptake:**

- Add 10 µL of 10 mM 2-NBDG to each well (final concentration: 100 µM) and incubate for 30 minutes at 37°C.

**• Termination of Uptake:**

- Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop the glucose uptake.

**• Measurement:**

- Add 100  $\mu$ L of PBS to each well.
- Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 465 nm and an emission wavelength of 540 nm.
- Data Analysis:
  - Subtract the background fluorescence (wells with no cells).
  - Normalize the fluorescence intensity of the **AMG-151** treated wells to the vehicle control to determine the percent increase in glucose uptake.
  - Plot the percent increase in glucose uptake against the log of the **AMG-151** concentration to determine the EC50 value.

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the 2-NBDG glucose uptake assay.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. AMG 151 (ARRY-403), a novel glucokinase activator, decreases fasting and postprandial glycaemia in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 5. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols: AMG-151 in Glucose Uptake Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665974#application-of-amg-151-in-glucose-uptake-assays>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)